1-Tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate
Overview
Description
1-Tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate is a chemical compound with the molecular formula C11H19NO5 and a molecular weight of 245.28 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is often used as an intermediate in the synthesis of more complex molecules and has garnered attention for its unique chemical properties.
Preparation Methods
The synthesis of 1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate typically involves the reaction of tert-butyl 2-methyl-4-hydroxypyrrolidine-1,2-dicarboxylate with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl bromoacetate and 2-methyl-4-hydroxypyrrolidine in the presence of a base such as sodium hydride . The reaction is carried out in an inert atmosphere, typically under nitrogen, and at a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and as a building block for the synthesis of biologically active compounds.
Medicine: It serves as a precursor in the development of drugs targeting various diseases, including cancer and neurological disorders.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors, thereby influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound it is being used to synthesize .
Comparison with Similar Compounds
1-Tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate can be compared with similar compounds such as:
1-tert-butyl 2-methyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate: This compound has a similar structure but differs in stereochemistry, which can influence its reactivity and applications.
(2R,4S)-1-tert-Butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate: Another stereoisomer with distinct properties and uses.
1-tert-Butyl 2-methyl (2S,4R)-4-((4-bromo-7-fluoroisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate:
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting properties and applications.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7(13)5-8(12)9(14)16-4/h7-8,13H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMNEDXVUJLQAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.